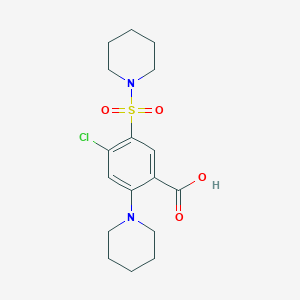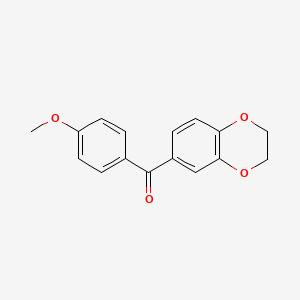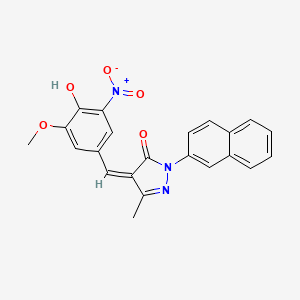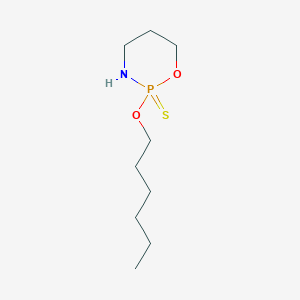![molecular formula C15H13Cl2NO5S B6019249 methyl 4-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B6019249.png)
methyl 4-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate, commonly known as DCMO-B, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of DCMO-B is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer treatment, DCMO-B has been shown to inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In anti-inflammatory therapy, DCMO-B has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neuroprotection, DCMO-B has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
DCMO-B has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of inflammation. In cancer cells, DCMO-B has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. In normal cells, DCMO-B has been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs). In inflammation, DCMO-B has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB.
Advantages and Limitations for Lab Experiments
DCMO-B has several advantages for lab experiments, including its high potency, selectivity, and solubility. However, DCMO-B also has some limitations, including its potential toxicity and limited availability.
Future Directions
There are several future directions for research on DCMO-B, including the development of more potent and selective analogs, the investigation of its potential applications in other fields, such as neurodegenerative diseases, and the exploration of its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of DCMO-B for different applications.
Conclusion
In conclusion, DCMO-B is a chemical compound that has shown potential for various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways, and it has various biochemical and physiological effects. While DCMO-B has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential applications and mechanism of action.
Synthesis Methods
DCMO-B can be synthesized using a multi-step process that involves the reaction of 2,3-dichloro-4-methoxybenzene with sodium hydroxide to form 2,3-dichloro-4-methoxyphenol. The resulting compound is then reacted with p-toluenesulfonyl chloride to form 2,3-dichloro-4-methoxyphenyl-p-toluenesulfonate, which is further reacted with methyl 4-aminobenzoate to produce DCMO-B.
Scientific Research Applications
DCMO-B has shown potential for various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer treatment, DCMO-B has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory therapy, DCMO-B has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection, DCMO-B has been shown to protect against oxidative stress and neuronal damage.
properties
IUPAC Name |
methyl 4-[(2,3-dichloro-4-methoxyphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-22-11-7-8-12(14(17)13(11)16)24(20,21)18-10-5-3-9(4-6-10)15(19)23-2/h3-8,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRJAXWUDMATJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B6019173.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-butynoyl)-3-piperidinyl]piperazine](/img/structure/B6019180.png)
![5-(3,4-dimethoxyphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6019186.png)

![1-(3-{[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]methyl}phenyl)ethanone](/img/structure/B6019200.png)
![N-cyclobutyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6019207.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B6019214.png)

![1-[2-methoxy-5-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6019236.png)


![dimethyl 4-[3-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6019248.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6019254.png)
![2-(5-{[1-(3-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B6019261.png)